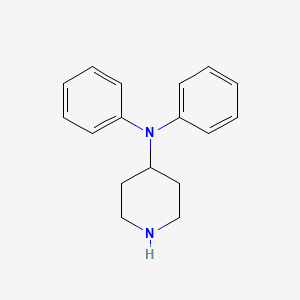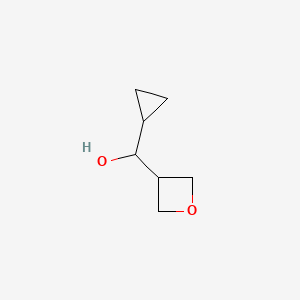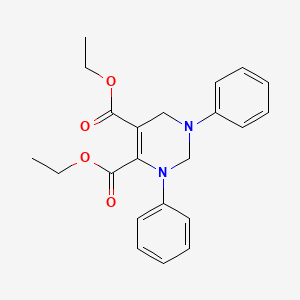
Levocetirizine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levocetirizine hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
准备方法
Synthetic Routes and Reaction Conditions: Levocetirizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to obtain an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to form the final product, levocetirizine . The hydrochloride salt is formed by hydrochlorinating the prepared levocetirizine and then recrystallizing the salt .
Industrial Production Methods: Industrial production of this compound involves the use of catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst. This method ensures high conversion rates and high optical purity of the target product .
化学反应分析
Types of Reactions: Levocetirizine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be metabolized to a dihydrodiol (M2) and an N-oxide (M3).
Reduction: Not commonly involved in reduction reactions.
Substitution: It can undergo O-dealkylation and N-dealkylation reactions.
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using Pd-M/C.
Substitution: Conditions involving dealkylating agents.
Major Products Formed:
- Dihydrodiol (M2)
- N-oxide (M3)
- Hydroxymethoxy derivative (M4)
- Hydroxy derivative (M5)
- O-dealkylated derivative (M6)
- Taurine conjugate (M8)
- N-dealkylated and aromatic hydroxylated derivatives
科学研究应用
Levocetirizine hydrochloride has a wide range of applications in scientific research:
- Chemistry: Used in chromatographic method development for simultaneous estimation with other compounds .
- Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
- Medicine: Widely used to treat allergic rhinitis and chronic idiopathic urticaria .
- Industry: Utilized in the formulation of various pharmaceutical products, including oral solutions and dissolving films .
作用机制
Levocetirizine hydrochloride works by selectively inhibiting the histamine H1 receptors. This inhibition prevents the release of other allergy chemicals and increases blood supply to the affected area, providing relief from allergic symptoms . The drug acts as an inverse agonist, decreasing the activity at histamine H1 receptors .
相似化合物的比较
Levocetirizine hydrochloride is often compared with cetirizine, its parent compound. Here are some key differences:
- Potency: this compound is more potent than cetirizine.
- Sedation: this compound is less sedating compared to cetirizine .
- Onset of Action: this compound has a quicker onset of action .
Similar Compounds:
- Cetirizine: A second-generation antihistamine used for similar indications .
- Loratadine: Another second-generation antihistamine with similar uses but different chemical structure.
- Fexofenadine: A non-sedating antihistamine used for allergic rhinitis and urticaria.
This compound stands out due to its higher potency, quicker onset of action, and lower sedative effects, making it a preferred choice for many patients .
属性
| 823178-28-5 | |
分子式 |
C21H26Cl2N2O3 |
分子量 |
425.3 g/mol |
IUPAC 名称 |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
InChI 键 |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
手性 SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
规范 SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)


![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)

![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)



![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)

